Linagliptin N-Boc Impurity
Overview
Description
Linagliptin N-Boc Impurity is an impurity of Linagliptin . Linagliptin is a dipeptidyl peptidase-4 inhibitor with a hyperglycemic activity . It was approved for the treatment of diabetes mellitus type 2 .
Synthesis Analysis
During the process development of linagliptin, five new process-related impurities were detected by high performance liquid chromatography (HPLC). All these impurities were identified, synthesized, and subsequently characterized by their respective spectral data .Molecular Structure Analysis
The molecular formula of this compound is C30H36N8O4 . The IUPAC name is tert-butyl N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate .Chemical Reactions Analysis
The degradation profile of linagliptin was investigated under various conditions, including acid hydrolysis, alkaline hydrolysis, oxidation, heat, and light exposure . Identification and characterization of the degradation products were achieved using an ultra-performance liquid chromatography coupled with a single quadrupole detector mass spectrometer .Physical and Chemical Properties Analysis
The molecular weight of this compound is 572.67 . The InChI Key is PQEIZFATTRGTNW-HXUWFJFHSA-N .Scientific Research Applications
Identification and Quantification of Impurities
Detection of Degradation Products : Huang et al. (2018) identified an unknown degradation product (Impurity I) of linagliptin under acidic conditions. They used high-performance liquid chromatography (HPLC) and spectral data (MS, MS/MS, NMR, IR) for identification and mechanism analysis. This impurity, along with another process-related impurity (Impurity II), was quantified using a validated ultra-high performance liquid chromatography (UHPLC) method (Huang, Lu, Zhang, & Min, 2018).
Enantiomeric Impurity Determination : A capillary electrophoresis method was developed by Mai et al. (2020) for determining the enantiomeric impurity of linagliptin, using carboxymethyl-β-cyclodextrin as the chiral selector. This method offered quick and efficient separation of linagliptin enantiomers (Mai, Pham, Le, Nguyen, Nguyen, Kang, Mar, & Kim, 2020).
Stability Indicating Method Development : Jadhav et al. (2017) developed a stability-indicating reverse phase-HPLC method for linagliptin and metformin HCl tablets. They identified and synthesized specific impurities, contributing to a deeper understanding of linagliptin's degradation products (Jadhav, Reddy, Narayanan, & Bhosale, 2017).
Advanced Analytical Techniques
HILIC-UV Method for Impurity Determination : Al‐Sabti and Harbali (2020) developed a hydrophilic interaction liquid chromatography (HILIC) method combined with UV detection for quantifying the impurity 3-aminopyridine in linagliptin. This method demonstrated good sensitivity and specificity (Al‐Sabti & Harbali, 2020).
Characterization Using LC-MS/MS : A study by Yadav et al. (2020) utilized LC-MS/MS for the structural characterization of linagliptin degradation products and related impurities. This method provided insights into the impurities' formation pathways (Yadav, Dornala, Swain, Prabha, & Samanthula, 2020).
Impurity Synthesis and Characterization
- Process-Related Impurity Synthesis : Huang et al. (2016) synthesized and characterized five new process-related impurities of linagliptin detected during its development, providing critical information for quality control (Huang, He, Wu, & Zhang, 2016).
Impurity Analysis in Pharmaceutical Formulations
- HPLC Method for Linagliptin and Degradants : Gangrade et al. (2016) developed an HPLC method for analyzing linagliptin and its impurities in formulations. They also proposed a degradation pathway for the drug, aiding in formulation development (Gangrade, Sapre, Gharat, More, Alex, Er, Shinde, & Kanyawar, 2016).
Mechanism of Action
Target of Action
Linagliptin N-Boc Impurity, also known as N3W7W93LXJ, is an impurity of Linagliptin . Linagliptin is a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor . DPP-4 (Dipeptidyl Peptidase-4) is the primary target of Linagliptin . DPP-4 is an enzyme responsible for breaking down incretin hormones in the body . Incretin hormones, such as GLP-1 (Glucagon-Like Peptide-1) and GIP (Glucose-dependent Insulinotropic Polypeptide), play a crucial role in regulating blood sugar levels .
Mode of Action
As a DPP-4 inhibitor, this compound works by binding to DPP-4 at high blood glucose concentrations, preventing the breakdown of incretin hormones, and extending the lifespan of GLP-1 and GIP . This inhibition slows the breakdown of GLP-1 and GIP , which in turn promotes insulin secretion, downregulates glucagon levels, and improves blood glucose control .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the incretin hormone pathway. By inhibiting DPP-4, this compound prevents the breakdown of incretin hormones, leading to increased levels of these hormones in the body . This results in enhanced insulin secretion and reduced glucagon release, thereby improving blood glucose control .
Pharmacokinetics
The nonlinear pharmacokinetics of linagliptin are best described by a two-compartmental model that incorporates target-mediated drug disposition resulting from high-affinity, saturable binding to DPP-4 . The oral bioavailability of linagliptin estimated with this model is approximately 30% . Linagliptin has a long terminal half-life (>100 hours) .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on blood glucose control. By inhibiting DPP-4 and preventing the breakdown of incretin hormones, this compound enhances insulin secretion and reduces glucagon release . This leads to improved blood glucose control, which is crucial in the management of type 2 diabetes .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
As an impurity of Linagliptin, it may interact with similar enzymes, proteins, and other biomolecules as Linagliptin does .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to Linagliptin .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N8O4/c1-7-8-16-37-24-25(34-27(37)36-15-11-12-20(17-36)32-28(40)42-30(3,4)5)35(6)29(41)38(26(24)39)18-23-31-19(2)21-13-9-10-14-22(21)33-23/h9-10,13-14,20H,11-12,15-18H2,1-6H3,(H,32,40)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEIZFATTRGTNW-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801099745 | |
Record name | 1,1-Dimethylethyl N-[(3R)-1-[7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-2,6-dioxo-1H-purin-8-yl]-3-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801099745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668273-75-4 | |
Record name | 1,1-Dimethylethyl N-[(3R)-1-[7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-2,6-dioxo-1H-purin-8-yl]-3-piperidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=668273-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Linagliptin N-boc impurity | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668273754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dimethylethyl N-[(3R)-1-[7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-2,6-dioxo-1H-purin-8-yl]-3-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801099745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LINAGLIPTIN N-BOC IMPURITY | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3W7W93LXJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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